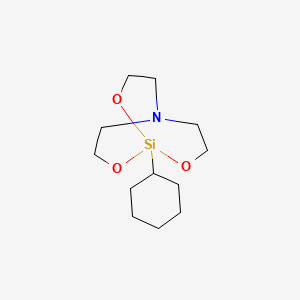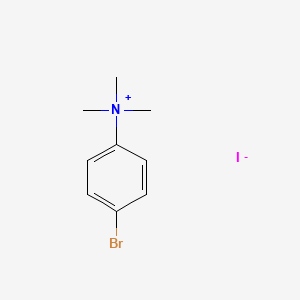
Thallium(I) fluosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium(I) fluosilicate, also known as thallium(I) hexafluorosilicate, is an inorganic compound with the chemical formula Tl2SiF6. It is a white crystalline solid that is highly soluble in water. Thallium compounds, including this compound, are known for their high toxicity and have been used in various industrial applications.
Métodos De Preparación
Thallium(I) fluosilicate can be synthesized through several methods. One common method involves the reaction of thallium(I) carbonate with hydrofluoric acid and silicon tetrafluoride. The reaction conditions typically require a controlled environment to ensure the safe handling of hydrofluoric acid, which is highly corrosive.
Industrial production of this compound often involves the use of thallium(I) sulfate and potassium hexafluorosilicate. The reaction is carried out in an aqueous solution, and the resulting this compound is precipitated out as a white crystalline solid.
Análisis De Reacciones Químicas
Thallium(I) fluosilicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents such as chlorine or bromine.
Reduction: this compound can be reduced back to thallium metal using reducing agents like zinc or iron.
Substitution: this compound can undergo substitution reactions with other halides, forming compounds such as thallium(I) chloride or thallium(I) bromide.
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and various halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Thallium(I) fluosilicate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a source of thallium ions in analytical chemistry.
Biology: Thallium compounds are used in biological research to study the effects of heavy metal toxicity on living organisms.
Medicine: this compound has been used in medical research to investigate its potential as a radiopharmaceutical agent for imaging and diagnostic purposes.
Industry: this compound is used in the production of special glasses and ceramics, as well as in the manufacturing of electronic components.
Mecanismo De Acción
The mechanism of action of thallium(I) fluosilicate involves its ability to interfere with various biological processes. Thallium ions can replace potassium ions in biological systems, disrupting cellular functions such as enzyme activity, ion transport, and neurotransmission. This disruption can lead to severe toxic effects, including neurological damage and organ failure.
Comparación Con Compuestos Similares
Thallium(I) fluosilicate can be compared with other thallium compounds, such as thallium(I) chloride, thallium(I) bromide, and thallium(I) iodide. While all these compounds share similar toxic properties, this compound is unique in its high solubility in water and its specific applications in the production of special glasses and ceramics.
Similar compounds include:
- Thallium(I) chloride (TlCl)
- Thallium(I) bromide (TlBr)
- Thallium(I) iodide (TlI)
- Thallium(I) sulfate (Tl2SO4)
Each of these compounds has distinct properties and applications, making this compound a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
27685-40-1 |
|---|---|
Fórmula molecular |
F6SiTl2 |
Peso molecular |
550.84 g/mol |
Nombre IUPAC |
silicon(4+);thallium(1+);hexafluoride |
InChI |
InChI=1S/6FH.Si.2Tl/h6*1H;;;/q;;;;;;+4;2*+1/p-6 |
Clave InChI |
YCIDPPOFLXLTHA-UHFFFAOYSA-H |
SMILES canónico |
[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Tl+].[Tl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


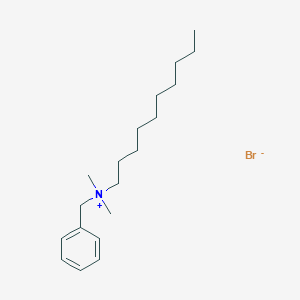
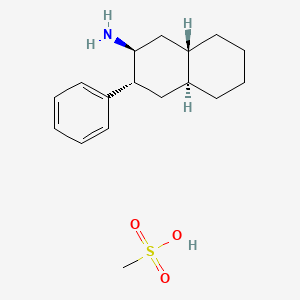
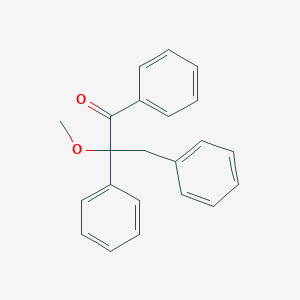

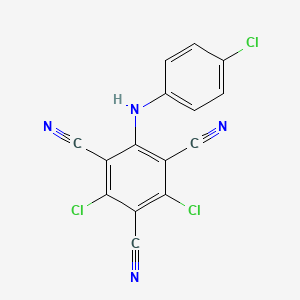

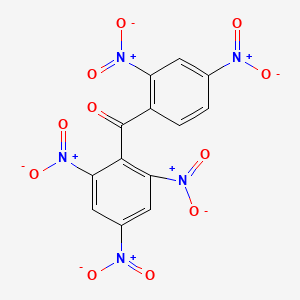
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
